
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol, also known as Boc-4-amino-1-(3-pyridyl) butanol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Scientific Research Applications
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of G protein-coupled receptors (GPCRs), which are a large family of membrane-bound receptors that play a critical role in cellular signaling. 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to selectively activate a specific subtype of GPCR, known as the M1 muscarinic receptor, which is involved in a variety of physiological processes, including learning and memory.
Mechanism of Action
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol involves its selective binding to the M1 muscarinic receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects observed in vitro and in vivo.
Biochemical and physiological effects:
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and modulate the activity of ion channels. In vivo studies have shown that 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can improve cognitive function in animal models of Alzheimer's disease, enhance synaptic plasticity, and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol is its selectivity for the M1 muscarinic receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired physiological effects at low concentrations.
Future Directions
There are many potential future directions for research on 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol. One area of interest is the development of more potent analogs of this compound, which could be used to achieve more robust physiological effects. Another area of interest is the study of the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its physiological effects. Finally, there is potential for the use of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol in the development of new therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can be synthesized using a variety of methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol, which can be purified using standard chromatographic techniques.
properties
CAS RN |
1346603-44-8 |
|---|---|
Product Name |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.368 |
IUPAC Name |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChI Key |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
synonyms |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



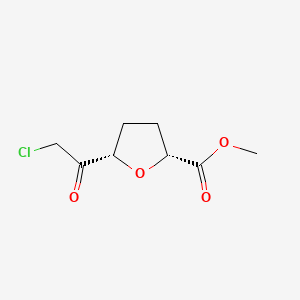


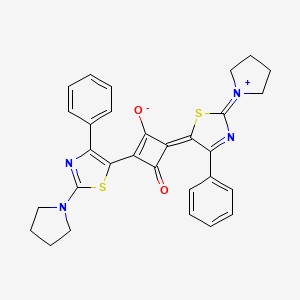
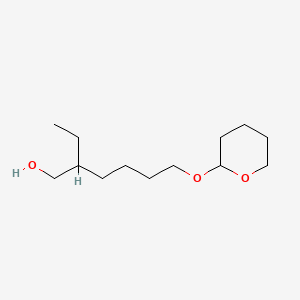
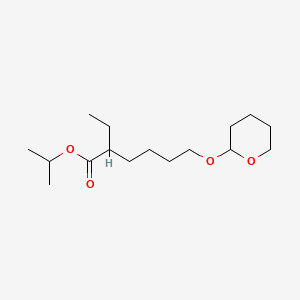


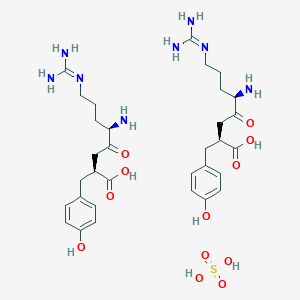
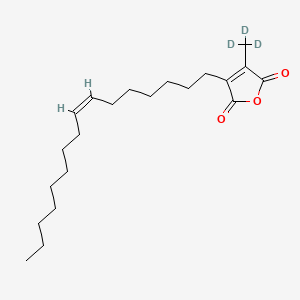
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)